

# Application Notes and Protocols: Hypervalent Iodine Mediated Synthesis of Cyclopropane Carboxylates

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## Compound of Interest

Compound Name: Ethyl 1-phenylcyclopropanecarboxylate

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This document provides detailed application notes and protocols for the synthesis of cyclopropane carboxylates utilizing hypervalent iodine reagents. This methodology offers a powerful and often mild alternative to traditional cyclopropanation methods, such as those involving diazo compounds or Simmons-Smith reagents. The use of hypervalent iodine reagents can afford a wide range of substituted cyclopropanes, which are valuable structural motifs in medicinal chemistry and drug development.

## Introduction

Cyclopropane rings are prevalent in numerous natural products and pharmaceuticals due to their unique conformational constraints and electronic properties. The synthesis of these three-membered rings is a cornerstone of modern organic chemistry. Hypervalent iodine reagents have emerged as versatile and environmentally benign oxidants and mediators for a variety of organic transformations, including the construction of cyclopropane rings. These reagents can activate alkenes and facilitate the addition of nucleophiles to generate the cyclopropane skeleton under mild conditions. This document outlines key methodologies, including metal-free and light-mediated protocols, for the synthesis of cyclopropane carboxylates and related derivatives.

## Key Methodologies and Data

Several effective methods for the hypervalent iodine-mediated synthesis of cyclopropanes have been developed. Below is a summary of representative examples with their corresponding yields.

### Table 1: PIDA-Promoted Intramolecular Cyclopropanation for the Synthesis of Cyclopropane-Fused Lactams

This method demonstrates the utility of Phenyliodine(III) diacetate (PIDA) in promoting a rapid intramolecular cyclopropanation of alkenyl amides to yield structurally complex cyclopropane-fused lactams. The reactions are typically carried out at room temperature and are complete within a minute.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Substrate (Alkenyl Amide)	Product	Yield (%)
N-methoxy-N-(4-phenylbut-3-en-1-yl)benzamide	1-methoxy-1-aza-2-phenylbicyclo[3.1.0]hexan-6-one	93
N-(4-(4-chlorophenyl)but-3-en-1-yl)-N-methoxybenzamide	2-(4-chlorophenyl)-1-methoxy-1-azabicyclo[3.1.0]hexan-6-one	85
N-methoxy-N-(4-(p-tolyl)but-3-en-1-yl)benzamide	1-methoxy-2-(p-tolyl)-1-azabicyclo[3.1.0]hexan-6-one	91
N-methoxy-N-(4-(4-nitrophenyl)but-3-en-1-yl)benzamide	1-methoxy-2-(4-nitrophenyl)-1-azabicyclo[3.1.0]hexan-6-one	79
N-methoxy-N-(4-(thiophen-2-yl)but-3-en-1-yl)benzamide	1-methoxy-2-(thiophen-2-yl)-1-azabicyclo[3.1.0]hexan-6-one	83
N-(4-cyclohexylbut-3-en-1-yl)-N-methoxybenzamide	2-cyclohexyl-1-methoxy-1-azabicyclo[3.1.0]hexan-6-one	61

## Table 2: Metal-Free, Light-Mediated Cyclopropanation of Alkenes with Iodonium Ylides

This innovative protocol utilizes blue LED irradiation to promote the cyclopropanation of various alkenes with  $\beta$ -dicarbonyl-derived iodonium ylides. This metal-free approach is highly chemoselective and provides access to doubly activated cyclopropanes in excellent yields.<sup>[5]</sup>  
<sup>[6]</sup><sup>[7]</sup>

Alkene	Iodonium Ylide	Product	Yield (%)
Styrene	Phenyliodonium dimedone ylide	2,2-dimethyl-5-phenyl-1,3-dioxaspiro[3.4]octane-6,8-dione	96
4-Methylstyrene	Phenyliodonium dimedone ylide	2,2-dimethyl-5-(p-tolyl)-1,3-dioxaspiro[3.4]octane-6,8-dione	94
4-Methoxystyrene	Phenyliodonium dimedone ylide	5-(4-methoxyphenyl)-2,2-dimethyl-1,3-dioxaspiro[3.4]octane-6,8-dione	85
4-Chlorostyrene	Phenyliodonium dimedone ylide	5-(4-chlorophenyl)-2,2-dimethyl-1,3-dioxaspiro[3.4]octane-6,8-dione	91
1-Octene	Phenyliodonium dimedone ylide	5-hexyl-2,2-dimethyl-1,3-dioxaspiro[3.4]octane-6,8-dione	78
Cyclohexene	Phenyliodonium dimedone ylide	2,2-dimethyl-spiro[cyclohexane-1,5'-[5][7]dioxaspiro[3.4]octane]-6',8'-dione	88

**Table 3: Hypervalent Iodine-Mediated Cyclopropanation of Alkenes with Malononitrile**

This method describes the synthesis of 1,1-dicyanocyclopropanes through the reaction of alkenes with malononitrile, mediated by a hypervalent iodine reagent. This one-pot procedure offers a straightforward route to these versatile building blocks.[8][9]

Alkene	Product	Yield (%)
Styrene	2-phenylcyclopropane-1,1-dicarbonitrile	35
trans- $\beta$ -Methylstyrene	trans-2-methyl-3-phenylcyclopropane-1,1-dicarbonitrile	24
1-Hexene	2-butylcyclopropane-1,1-dicarbonitrile	31
trans-2-Hexene	trans-2-methyl-3-propylcyclopropane-1,1-dicarbonitrile	33

## Experimental Protocols

### Protocol 1: General Procedure for PIDA-Promoted Intramolecular Cyclopropanation of Alkenyl Amides[1][2][3][4]

- To a solution of the alkenyl amide (0.2 mmol, 1.0 equiv.) in trifluoroethanol (TFE, 4.0 mL, 0.05 M) is added  $\text{PhI}(\text{OAc})_2$  (PIDA) (0.24 mmol, 1.2 equiv.).
- The reaction mixture is stirred vigorously at room temperature in a flask open to the air.
- The reaction is typically complete within 1 minute, as monitored by thin-layer chromatography (TLC).
- Upon completion, the solvent is removed under reduced pressure.
- The residue is purified by flash column chromatography on silica gel to afford the desired cyclopropane-fused lactam.

## Protocol 2: General Procedure for Metal-Free, Light-Mediated Cyclopropanation of Alkenes with Iodonium Ylides[5][6][7]

- In a reaction vessel, the iodonium ylide (1.0 equiv.) and the alkene (2.0 equiv.) are dissolved in a suitable solvent (e.g., dichloromethane).
- The vessel is sealed and the solution is degassed by bubbling with an inert gas (e.g., argon) for 10-15 minutes.
- The reaction mixture is then irradiated with blue LEDs (e.g., 450 nm) at room temperature with stirring.
- The progress of the reaction is monitored by TLC or  $^1\text{H}$  NMR spectroscopy.
- Once the starting iodonium ylide is consumed, the solvent is removed in vacuo.
- The crude product is purified by flash column chromatography on silica gel to yield the pure cyclopropane derivative.

## Protocol 3: General Procedure for the One-Pot Cyclopropanation of Alkenes with Malononitrile[8]

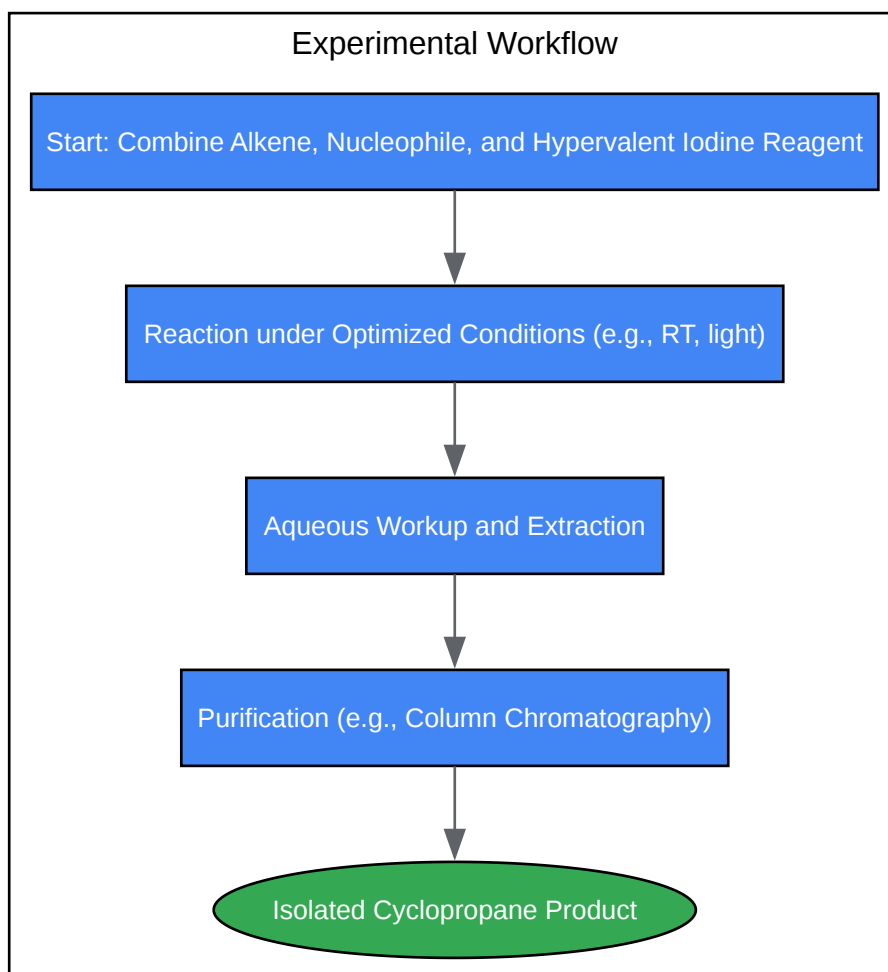
- To a solution of the alkene (1.0 equiv.) and malononitrile (1.2 equiv.) in a suitable solvent (e.g., dichloromethane) is added the hypervalent iodine reagent (e.g.,  $\text{PhI}(\text{OAc})_2$ ) (1.2 equiv.).
- The reaction mixture is stirred at room temperature.
- The reaction progress is monitored by TLC.
- Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate.
- The aqueous layer is extracted with dichloromethane.

- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel to give the 1,1-dicyanocyclopropane.

## Visualizations

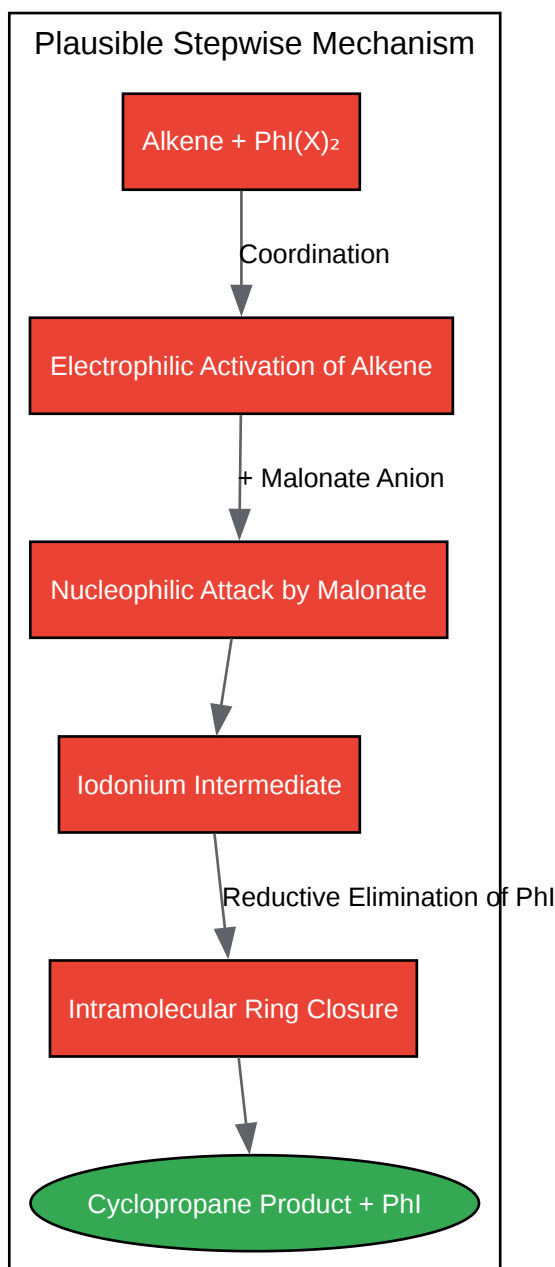
### Workflow and Mechanism

The following diagrams illustrate the general experimental workflow and a plausible mechanistic pathway for the hypervalent iodine-mediated cyclopropanation.



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Caption: General experimental workflow for hypervalent iodine-mediated cyclopropanation.



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Caption: Plausible stepwise mechanism for hypervalent iodine-mediated cyclopropanation.

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